molecular formula C5H11NO3 B1599950 L-Pentahomoserine CAS No. 6152-89-2

L-Pentahomoserine

Cat. No.: B1599950
CAS No.: 6152-89-2
M. Wt: 133.15 g/mol
InChI Key: CZWARROQQFCFJB-BYPYZUCNSA-N
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Scientific Research Applications

L-Pentahomoserine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of L-Pentahomoserine is not available in the retrieved data . Understanding the mechanism of action of a compound involves studying how it interacts with biological systems and influences physiological processes .

Biochemical Analysis

Biochemical Properties

L-Pentahomoserine plays a significant role in biochemical reactions, particularly in amino acid metabolism. It interacts with several enzymes, including aminotransferases and dehydrogenases, which facilitate its conversion into other metabolites. For instance, this compound can be converted into 5-hydroxy-2-aminovaleric acid through the action of specific aminotransferases . These interactions are crucial for maintaining amino acid homeostasis and supporting various metabolic pathways.

Cellular Effects

This compound influences cellular functions by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules, leading to changes in cellular responses. For example, this compound can alter the expression of genes involved in amino acid metabolism and stress responses . Additionally, it impacts cellular metabolism by serving as a substrate for various enzymatic reactions, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, this compound has been shown to inhibit certain dehydrogenases, thereby affecting the redox balance within cells . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard conditions, but it can undergo degradation under extreme pH or temperature . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression patterns. These temporal effects are important for understanding the compound’s stability and its potential long-term impacts on cellular processes.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it has been observed to support normal metabolic functions without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to adverse outcomes such as oxidative stress and cellular damage . These findings highlight the importance of determining the appropriate dosage to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including amino acid metabolism and the synthesis of secondary metabolites. It interacts with enzymes such as aminotransferases and dehydrogenases, which facilitate its conversion into other metabolites . These interactions are essential for maintaining metabolic balance and supporting various physiological functions. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound to various cellular compartments . The distribution of this compound is crucial for its biological activity, as it ensures that the compound reaches its target sites within cells. Additionally, binding proteins can modulate the localization and accumulation of this compound, thereby influencing its overall function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. It can be directed to particular cellular compartments through targeting signals and post-translational modifications . For instance, this compound may localize to the mitochondria or endoplasmic reticulum, where it participates in metabolic processes and interacts with other biomolecules . These localization patterns are critical for understanding the compound’s role in cellular physiology and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Pentahomoserine can be synthesized through several methods. One common approach involves the hydroxylation of norvaline, which is an amino acid. The reaction typically requires specific catalysts and controlled conditions to ensure the selective addition of the hydroxyl group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve biotechnological processes, such as the use of genetically engineered microorganisms to produce the compound through fermentation. This method can be more sustainable and cost-effective compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: L-Pentahomoserine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxyl group can produce alcohols .

Comparison with Similar Compounds

L-Pentahomoserine is similar to other homoserine-derived amino acids, such as:

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2S)-2-amino-5-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c6-4(5(8)9)2-1-3-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWARROQQFCFJB-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6152-89-2
Record name Pentahomoserine, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006152892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Pentahomoserine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03105
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PENTAHOMOSERINE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U1FH45CS8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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